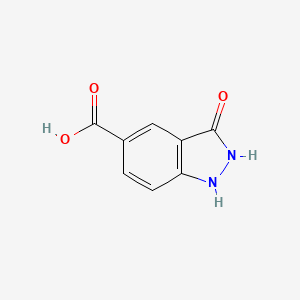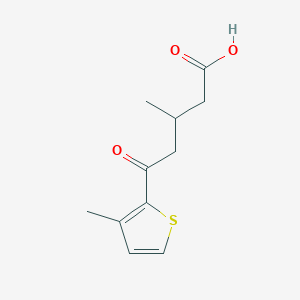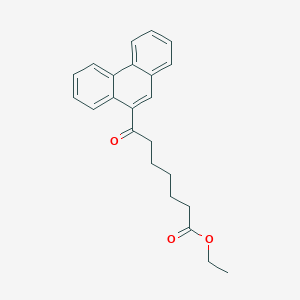
Acide 3-oxo-2,3-dihydro-1H-indazole-5-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antiproliférative
Les dérivés de l'indazole ont été observés pour posséder une activité antiproliférative significative contre diverses lignées cellulaires néoplasiques. Des composés comme les 3-amino-1H-indazole-1-carboxamides montrent une inhibition de la croissance cellulaire, particulièrement efficace contre les lignées cellulaires du côlon et du mélanome .
Activité anti-inflammatoire
Une série d'acides indazole carboxyliques ont été synthétisés et criblés pour leurs activités anti-inflammatoires. Ces composés ont montré des résultats prometteurs dans l'inhibition de l'œdème de la patte, indiquant leur potentiel en tant qu'agents anti-inflammatoires .
Activité anti-VIH
Les dérivés de la xanthènone indolyle et oxochroményle, qui comprennent des fragments d'indazole, ont été étudiés pour leurs propriétés anti-VIH par des études de docking moléculaire .
Activité antitumorale
Les échafaudages d'indazole sont présents dans plusieurs médicaments anticancéreux à petites molécules approuvés par la FDA. De nouveaux dérivés de l'indazole ont été synthétisés et évalués pour leur activité inhibitrice de la croissance contre les lignées cellulaires cancéreuses, montrant des effets puissants .
Activité antimicrobienne
Certains dérivés de l'indazole ont été rapportés pour présenter une activité contre diverses souches bactériennes Gram-positives et Gram-négatives, soulignant leur potentiel en tant qu'agents antimicrobiens .
Activité antiprotozoaire
Des rapports récents suggèrent que certains dérivés de l'indazole possèdent une activité antiprotozoaire, avec une efficacité contre des agents pathogènes tels que E. histolytica et T. vaginalis .
Mécanisme D'action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . Another potential target could be the Sphingosine-1 phosphate receptor-1 (S1P1) .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the activation of S1P1 maintains endothelial barrier integrity, whereas its desensitization induces peripheral blood lymphopenia .
Biochemical Pathways
Indazole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s solubility, lipophilicity, and other physicochemical properties can impact its bioavailability .
Result of Action
Indazole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
The effects of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways. By affecting these pathways, 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. For instance, this compound can bind to the active site of certain enzymes, inhibiting their activity. This inhibition can lead to changes in metabolic pathways and gene expression, ultimately affecting cellular function. Additionally, 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that alter enzyme activity .
Temporal Effects in Laboratory Settings
The effects of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid vary with dosage. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can be toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect overall metabolic activity and energy production .
Transport and Distribution
Within cells and tissues, 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and its overall bioavailability .
Subcellular Localization
The subcellular localization of 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through various targeting signals and post-translational modifications. These localizations can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
3-oxo-1,2-dihydroindazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-5-3-4(8(12)13)1-2-6(5)9-10-7/h1-3H,(H,12,13)(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPGBCYHMJSRNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646258 |
Source


|
| Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
787580-93-2 |
Source


|
| Record name | 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














